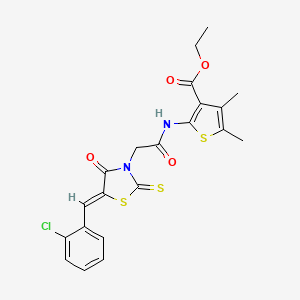

(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4S3/c1-4-28-20(27)17-11(2)12(3)30-18(17)23-16(25)10-24-19(26)15(31-21(24)29)9-13-7-5-6-8-14(13)22/h5-9H,4,10H2,1-3H3,(H,23,25)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZUYJWBSBWWNV-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as ethyl 2-{2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate, is a derivative of thiazolidine-2,4-dione (TZDs). TZDs are known to target vascular cells and monocytes/macrophages. They inhibit the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase and cell adhesion molecules.

Mode of Action

The compound interacts with its targets, primarily vascular cells and monocytes/macrophages, to inhibit the production of pro-inflammatory cytokines. This results in a reduction of inflammation and other related symptoms. The compound also inhibits the expression of inducible nitric oxide synthase and cell adhesion molecules, which are involved in the inflammatory response.

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. By inhibiting the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase and cell adhesion molecules, it disrupts the signaling pathways that lead to inflammation. This can have downstream effects on various biological processes, including immune response, cell proliferation, and tissue repair.

Pharmacokinetics

In silico drug-likeness parameters have been investigated for similar compounds to predict the likelihood of poor drug absorption or brain penetration.

Result of Action

The compound’s action results in a reduction of inflammation and related symptoms. By inhibiting key components of the inflammatory response, it can potentially alleviate conditions associated with inflammation. In addition, some derivatives of TZDs have shown antimicrobial and antitumor activities, suggesting that this compound may also have similar effects.

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other thiazolidinone derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

The molecular mechanism of action of (Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the thiazolidinone class, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate aldehydes with thiazolidine derivatives. For instance, the reaction between 2-chlorobenzaldehyde and thiazolidine-2,4-dione under basic conditions can yield the desired thiazolidinone structure. Subsequent modifications can lead to the formation of the final compound.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial properties of compounds containing thiazolidinone rings. For example, derivatives of 4-oxo-2-thioxothiazolidin-3-yl compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, synthesized compounds showed superior activity compared to traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MIC) ranging from 0.56 to 4.17 μM for various bacterial strains .

Antitumor Activity

Research indicates that thiazolidinone derivatives have potential antitumor effects. In vitro studies have shown that certain derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. One particular compound demonstrated an IC50 value of 0.081 μM against VEGFR-2 and showed significant cytotoxicity against cancer cell lines such as HT-29 and A-549 . The mechanism of action involves apoptosis induction through increased levels of pro-apoptotic proteins like BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may inhibit key enzymes or receptors involved in various biochemical pathways, leading to its observed antimicrobial and antitumor effects.

Case Studies

- Antibacterial Study : A series of thiazolidinone derivatives were tested against multiple bacterial strains, revealing that compounds with the thiazolidinone core exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The most effective compounds had MIC values significantly lower than those of conventional antibiotics .

- Anticancer Evaluation : In a study focusing on VEGFR-2 inhibition, a derivative exhibited profound anti-proliferative effects on cancer cell lines with an IC50 value indicating high potency. Flow cytometric analysis confirmed that this compound induced apoptosis in cancer cells by modulating apoptotic pathways .

Data Summary

Scientific Research Applications

Research Applications

- Anti-inflammatory Studies : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for further research into anti-inflammatory therapies. Its mechanism suggests potential applications in conditions such as arthritis and other inflammatory diseases .

- Drug Development : Given its structural similarity to thiazolidine derivatives, this compound could serve as a lead compound in the development of new drugs targeting metabolic disorders or inflammatory conditions. The ability to modify its structure may enhance its efficacy and reduce side effects .

- Biochemical Research : The interaction of this compound with various enzymes and proteins can provide insights into biochemical pathways involved in disease processes. Understanding these interactions may lead to the identification of new therapeutic targets .

Case Studies and Experimental Findings

- In Vitro Studies : Preliminary studies have indicated that (Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate exhibits significant activity against pro-inflammatory cytokine production in cultured cells. These findings support its potential as an anti-inflammatory agent .

- Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound can effectively bind to key enzymes involved in inflammatory processes, such as lipoxygenase. This binding affinity indicates a potential mechanism for its anti-inflammatory effects .

Data Table: Summary of Research Findings

Q & A

Q. What synthetic methodologies are optimal for preparing (Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate?

- Answer : The compound can be synthesized via a multi-step process involving: (i) Condensation of a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate under reflux in a DMF-acetic acid solvent system to form the thiazolidinone core . (ii) Z-selective benzylidene formation via Knoevenagel condensation using 2-chlorobenzaldehyde under acidic conditions, as demonstrated in analogous thiazolidinone syntheses . (iii) Coupling of the thiophene-3-carboxylate moiety via amide bond formation using carbodiimide-based coupling agents.

- Key considerations : Monitor reaction progress with TLC and optimize stoichiometry to minimize byproducts (e.g., E-isomers or unreacted intermediates) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer : Employ a combination of: (i) NMR spectroscopy : Confirm the Z-configuration of the benzylidene group via NOESY correlations between the thiazolidinone proton and the 2-chlorophenyl substituent . (ii) X-ray crystallography : Resolve crystal structures to verify stereochemistry and intramolecular interactions, as seen in structurally related thiazolo[3,2-a]pyrimidine derivatives . (iii) HPLC-MS : Ensure purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What pharmacological screening assays are appropriate for initial biological evaluation?

- Answer : Prioritize assays targeting: (i) Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, given the known activity of thioxothiazolidinones against microbial targets . (ii) Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with comparison to structurally similar compounds like (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one . (iii) Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates, leveraging the compound’s acetamido-thiophene motif for potential binding interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Answer : (i) Systematic substituent variation : Replace the 2-chlorobenzylidene group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate effects on potency . (ii) Scaffold hybridization : Fuse the thiophene-carboxylate moiety with other heterocycles (e.g., pyrimidines) to enhance solubility or target affinity, as demonstrated in thiazolo[3,2-a]pyrimidine derivatives . (iii) Computational modeling : Perform molecular docking with enzymes like COX-2 or HDACs to predict binding modes and guide synthetic modifications .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Answer : (i) Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions, then quantify degradation products via HPLC . (ii) Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data . (iii) Cross-validation : Compare stability profiles across multiple analytical techniques (e.g., NMR for structural integrity vs. LC-MS for degradation pathways) .

Q. How can researchers address discrepancies in biological assay results across different laboratories?

- Answer : (i) Standardize protocols : Use identical cell lines, culture conditions, and assay endpoints (e.g., IC₅₀ calculation methods) to minimize variability . (ii) Control for compound purity : Share batches of the compound pre-analyzed by HPLC-MS to rule out impurity-driven artifacts . (iii) Collaborative validation : Perform inter-laboratory studies with blinded samples and statistical analysis (e.g., ANOVA) to identify systematic errors .

Methodological Notes

- Synthetic reproducibility : Reflux times and solvent ratios (e.g., DMF:acetic acid) must be tightly controlled to ensure consistent yields .

- Analytical rigor : Combine orthogonal techniques (e.g., XRD for crystallinity, DSC for thermal stability) to fully characterize the compound .

- Data interpretation : Use software like GraphPad Prism for dose-response curves and JMP for Design of Experiments (DoE) optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.